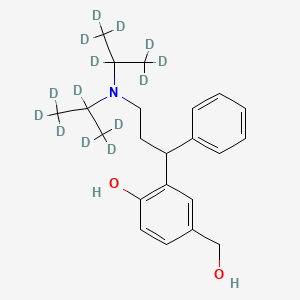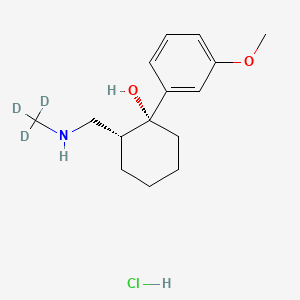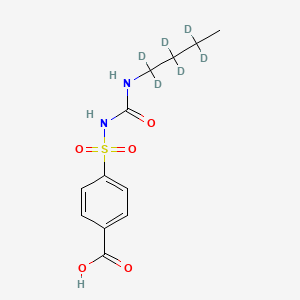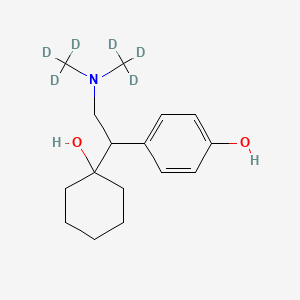
Trianthenol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antifungal Properties : Trianthenol, identified as an antifungal tetraterpenoid, was isolated from Trianthema portulacastrum. Its structure was established using high-resolution mass and two-dimensional NMR techniques, indicating its potential in antifungal applications (Nawaz, Malik, & Ali, 2001).
Medicinal Chemistry : In a review of xanthone derivatives, this compound was mentioned in the context of its relevance in medicinal chemistry. This class of compounds, to which this compound is related, has a range of biological and pharmacological effects, with potential applications in cancer therapy (Pinto, Sousa, & Nascimento, 2005).
Applications in Bioconjugation and Cross-Linking : Triphenylmethyl derivatives, a class including this compound, have novel applications in bioconjugation, cross-linking, mass spectrometry, fluorescence, and optics. This reflects the compound's versatility in various scientific domains (Shchepinov & Korshun, 2003).
Photocatalytic Applications : this compound has been mentioned in studies involving photocatalysts for hydrogen production using visible light. This highlights its potential role in energy and environmental science (Shimidzu, Iyoda, & Koide, 1985).
Ethnobotany and Photochemistry : this compound is also significant in ethnobotany and photochemistry. It has been identified as a principal drug in the weed Trianthema portulacastrum, used in traditional medicine for various treatments (Gaddeyya & Kumar, 2016).
Wirkmechanismus
Target of Action
Trianthenol is a tetraterpenoid isolated from the plant Trianthema portulacastrum It has been reported to exhibit potential as an antifungal agent , suggesting that it may target components of fungal cells.
Mode of Action
As an antifungal agent, it may interact with specific proteins or enzymes in fungal cells, disrupting their normal function and leading to cell death
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound have not been extensively studied. As a plant-derived compound, its bioavailability may be influenced by factors such as its chemical structure, formulation, and route of administration. More research is needed to understand the pharmacokinetic profile of this compound .
Result of Action
As an antifungal agent, it likely leads to the death of fungal cells, possibly through disruption of essential cellular processes or structures
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of this compound. Additionally, the biological environment, including the type of organism and the specific cellular context, can also influence its action. Specific studies on the influence of environmental factors on this compound’s action are currently lacking .
Biochemische Analyse
Cellular Effects
Extracts of Trianthema portulacastrum, which contain Trianthenol, have shown significant antioxidant, diuretic, analgesic, hepatoprotective, and anticarcinogenic activities These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Dosage Effects in Animal Models
Toxicity studies conducted on animals with Trianthema portulacastrum, which contains this compound, found no significant mortality up to 4 g/kg body weight
Eigenschaften
IUPAC Name |
(E)-5,9,13,17-tetramethyl-2-(6,10,14-trimethylpentadec-1-en-2-yl)octadec-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H78O/c1-32(2)17-11-19-34(5)21-13-23-36(7)25-15-26-38(9)29-30-40(31-41)39(10)28-16-27-37(8)24-14-22-35(6)20-12-18-33(3)4/h29,32-37,40-41H,10-28,30-31H2,1-9H3/b38-29+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIFBEYPAFEXOA-DMFHDPHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC(CO)C(=C)CCCC(C)CCCC(C)CCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCC/C(=C/CC(CO)C(=C)CCCC(C)CCCC(C)CCCC(C)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H78O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of trianthenol?
A1: this compound, a tetraterpenoid isolated from Trianthema portulacastrum [], exhibits potent antifungal activity []. While its exact mechanism of action remains unelucidated, its presence in Trianthema portulacastrum, a plant with various reported medicinal uses [, , ], suggests further investigation into its potential therapeutic benefits is warranted.
Q2: What is the chemical structure of this compound?
A2: Unfortunately, the provided abstracts lack detailed structural information about this compound, such as its molecular formula, weight, and spectroscopic data. A comprehensive understanding of its structure would require access to the full research articles or other relevant literature.
Q3: What are the traditional uses of Trianthema portulacastrum, the plant from which this compound is derived?
A3: Trianthema portulacastrum has a long history of use in traditional medicine, particularly in Ayurvedic practices []. It is employed for various ailments, including:
- Analgesic and Anti-inflammatory: Used to relieve pain and reduce inflammation [, ].
- Stomachic: Used to treat digestive issues [].
- Hepatoprotective: Believed to protect the liver from damage [].
- Diuretic: Used to increase urine production [].
- Anticarcinogenic: Believed to have potential in fighting cancer [].
- Antimicrobial: Shows activity against certain microbes, including fungi [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B602730.png)

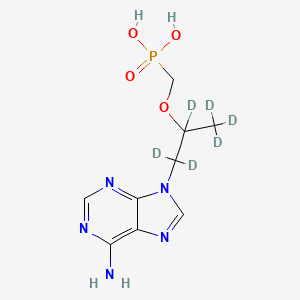
![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602733.png)



